molecular formula C5H10O B2736727 [(1R,2S)-rel-2-methylcyclopropyl]methanol CAS No. 21003-35-0

[(1R,2S)-rel-2-methylcyclopropyl]methanol

Cat. No.: B2736727
CAS No.: 21003-35-0
M. Wt: 86.13 g/mol
InChI Key: SHEINYPABNPRPM-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1R,2S)-rel-2-methylcyclopropyl]methanol” is a chemical compound with the molecular formula C5H10O . It has a molecular weight of 86.134 . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with a methyl group (CH3) and a methanol group (CH2OH) attached .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 86.134 .

Scientific Research Applications

Methanol as a Biomarker for Insulating Paper Degradation

Methanol has been recognized as a chemical marker for assessing the condition of solid insulation in power transformers. It is identified during thermal aging tests with oil-immersed insulating papers and in transformer field samples. This suggests a broader application of methanol and its derivatives in monitoring and diagnosing the health of electrical equipment, potentially including the application of compounds like "[(1R,2S)-rel-2-methylcyclopropyl]methanol" (Jalbert et al., 2019).

Pervaporation for Methanol/Methyl Tert-butyl Ether (MTBE) Separation

Pervaporation, a membrane process, is particularly efficient for the selective separation of organic mixtures, including methanol/MTBE. This showcases the potential for using methanol derivatives in enhancing fuel performance and reducing emissions, which could extend to research involving "this compound" in similar separation processes or as an additive (Pulyalina et al., 2020).

Methanol in Energy Transport Systems

Methanol and its derivatives play a crucial role in thermal energy transport systems, highlighting their potential in energy conservation and global environment protection. The synthesis and decomposition reactions of methanol are studied for recovering wasted or unused discharged heat, indicating a potential area of application for compounds like "this compound" in energy efficiency and recovery systems (Liu et al., 2002).

Methanolysis for Fatty Acid Methyl Ester Production

Rapid procedures for the methoxide-catalysed methanolysis of fats and oils, leading to the production of fatty acid methyl esters, underscore the importance of methanol and its derivatives in biochemical applications. This process is essential for biodiesel production and analytical chemistry, suggesting potential research applications for "this compound" in similar catalytic or synthetic processes (Bannon et al., 1982).

Mechanism of Action

The mechanism of action of “[(1R,2S)-rel-2-methylcyclopropyl]methanol” is not clear as it is not intended for human or veterinary use. It’s primarily used for research purposes.

Safety and Hazards

As a research chemical, “[(1R,2S)-rel-2-methylcyclopropyl]methanol” should be handled with care. It’s not intended for human or veterinary use. Specific safety and hazard information may be available on the material safety data sheet (MSDS) provided by the supplier .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1R,2S)-rel-2-methylcyclopropyl]methanol involves the reduction of the corresponding ketone using a chiral reducing agent.", "Starting Materials": [ "2-methylcyclopropanone", "chiral reducing agent" ], "Reaction": [ "Add the chiral reducing agent to a solution of 2-methylcyclopropanone in a suitable solvent.", "Stir the reaction mixture at a suitable temperature and for a suitable time to allow for reduction of the ketone to the corresponding alcohol.", "Isolate the product by standard workup procedures such as filtration, washing, and drying." ] }

CAS No.

21003-35-0

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

[(1S,2R)-2-methylcyclopropyl]methanol

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

SHEINYPABNPRPM-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]1CO

SMILES

CC1CC1CO

Canonical SMILES

CC1CC1CO

solubility

not available

Origin of Product

United States

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